

# TYM-3-98: A Technical Overview of Preclinical Pharmacokinetics and Bioavailability

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Compound of Interest		
Compound Name:	TYM-3-98	
Cat. No.:	B15575175	Get Quote

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#### Introduction:

**TYM-3-98** is a novel and potent selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in B-cell lymphomas and KRAS-mutant colorectal cancer.[1][2] Its mechanism of action involves the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1] In B-cell lymphomas, inhibition of this pathway by **TYM-3-98** leads to the induction of apoptosis.[1] In colorectal cancer models, **TYM-3-98** has been shown to suppress lipogenesis and promote ferroptosis, a form of iron-dependent programmed cell death, through the AKT/mTOR/SREBP1 pathway.[2] While described as having "good pharmaceutical properties" in early studies, detailed public data on its pharmacokinetics and bioavailability remains limited.[1] This guide provides a comprehensive summary of the currently available information.

## Pharmacokinetic and Bioavailability Data

Quantitative pharmacokinetic and bioavailability parameters for **TYM-3-98** have not been reported in the reviewed scientific literature. The following tables are structured to accommodate this data as it becomes available.

Table 1: Pharmacokinetic Parameters of **TYM-3-98** in Preclinical Species



Paramet er	Species	Adminis tration Route	Dose	Cmax	Tmax	AUC	Half-life (t½)
Mouse	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported		
Rat	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	•	

Table 2: Bioavailability of TYM-3-98

Species	Administration Route	Dose	Bioavailability (%)	
Mouse	Oral	Not Reported	Not Reported	
Rat	Oral	Not Reported	Not Reported	

## **Experimental Protocols**

While specific pharmacokinetic study protocols for **TYM-3-98** are not detailed in the available literature, the following experimental protocol for an in vivo anti-tumor efficacy study in a mouse xenograft model has been described.

In Vivo Tumor Xenograft Study Protocol (Colorectal Cancer Model)[3]

- Animal Model: Nude mice.
- Cell Line: HCT 116 human colorectal cancer cells.
- Tumor Implantation: 5 x 10<sup>6</sup> HCT 116 cells were injected subcutaneously into the right flank of each mouse.
- Treatment Initiation: Treatment began when the tumor volume reached approximately 50 mm<sup>3</sup>.
- Animal Grouping: Mice were randomly divided into five groups (n=6 per group):

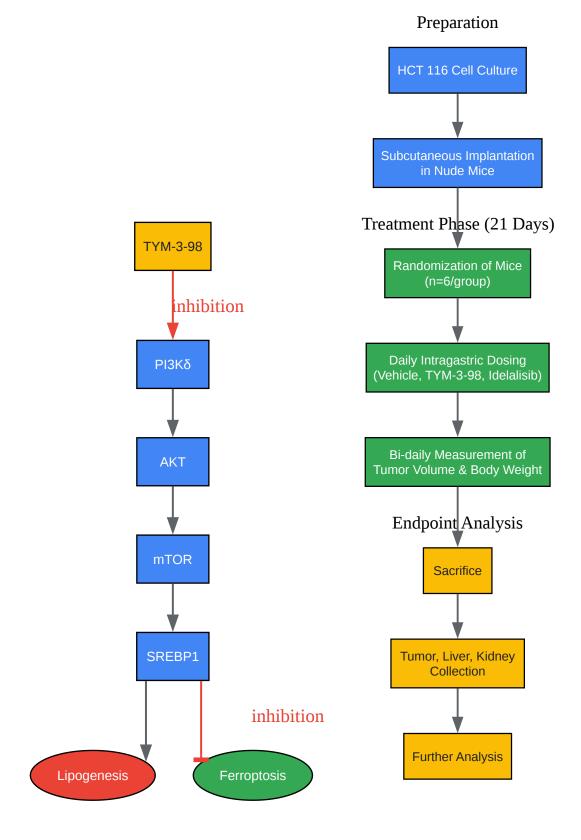


- Control (vehicle)
- TYM-3-98 (5 mg/kg)
- TYM-3-98 (10 mg/kg)
- TYM-3-98 (15 mg/kg)
- Idelalisib (15 mg/kg reference compound)
- Drug Administration: TYM-3-98 and Idelalisib were administered intragastrically once daily.
- Monitoring: The weight of the mice and tumor volume were measured every other day.
  Tumor volume was calculated using the formula: 0.5 × length (mm) × width² (mm²).
- Study Duration: 21 days.
- Endpoint Analysis: After 21 days, the mice were sacrificed, and tumors, livers, and kidneys were collected for further analysis.

### **Visualizations**

Signaling Pathway of **TYM-3-98** in KRAS-Mutant Colorectal Cancer





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#### References

- 1. TYM-3-98, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PI3Kδ inhibitor TYM-3-98 suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PI3Kδ inhibitor TYM-3-98 suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
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